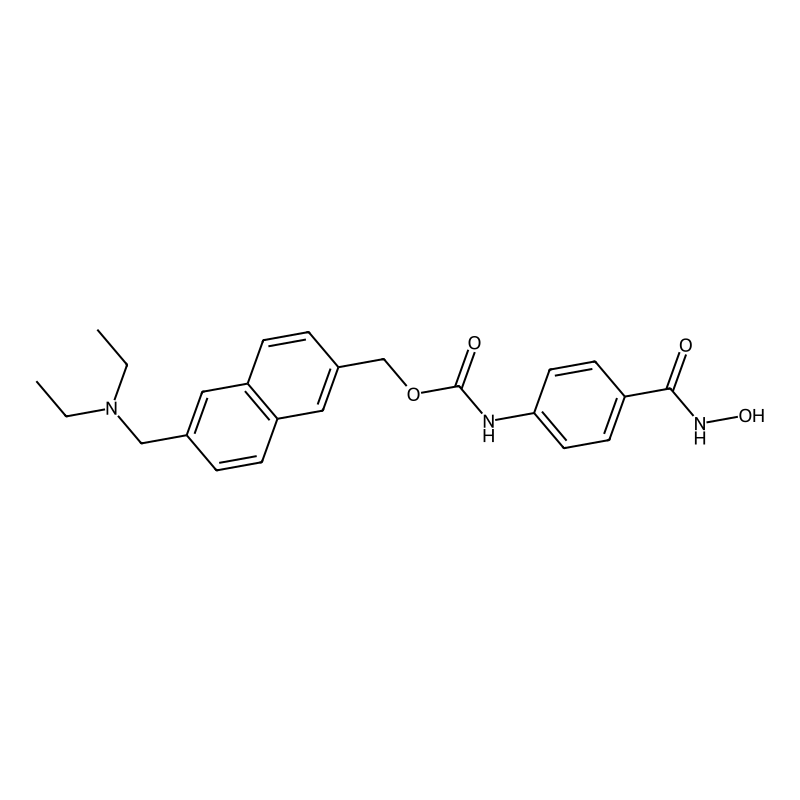

Givinostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Givinostat (CAS 497833-27-9) is an orally bioavailable, hydroxamate-based histone deacetylase (HDAC) inhibitor. It demonstrates a pan-inhibitory profile, acting on both Class I and Class II HDACs, which are critical regulators of gene expression. This activity modulates pathogenic processes by reducing inflammation and altering gene transcription, making it a key tool in studies related to Duchenne muscular dystrophy (DMD), myeloproliferative diseases, and systemic inflammation. Its established oral activity and tolerability at effective doses distinguish it within its class, providing a reliable basis for both in vitro mechanistic studies and long-term in vivo models.

References

- [1] Givinostat. Wikipedia.

- [2] Leoni F, Fossati G, et al. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005;11(1-12):1-15.

- [3] Givinostat | Description, Mechanism of Action, Side Effects, & Facts. Britannica. Accessed April 24, 2026.

- [4] Meregalli M, et al. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy. Front Genet. 2025;15:1519705.

- [5] GIVINOSTAT | New Drug Approvals. FDA. March 5, 2015.

- [12] Dinarello CA, et al. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo. J Biol Chem. 2015 Jan 23;290(4):2365-75.

- [22] Meregalli, M., et al. (2025). Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy. Frontiers in Genetics, 15, 1519705.

While other pan-HDAC inhibitors like Vorinostat (SAHA) or Panobinostat exist, substituting Givinostat is ill-advised due to its distinct pharmacokinetic and pharmacodynamic profile. Givinostat possesses a significantly longer plasma half-life and different oral bioavailability compared to benchmarks like Vorinostat, fundamentally altering the required dosing strategy for maintaining effective compound exposure in vivo. Furthermore, its specific pattern of cytokine suppression and relative potency against various HDAC isoforms are not identical to other pan-inhibitors. Attempting a direct substitution in an established protocol would necessitate complete re-validation of dosage, timing, and efficacy, as the biological and toxicological outcomes are not directly translatable.

References

- [12] Dinarello CA, et al. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo. J Biol Chem. 2015 Jan 23;290(4):2365-75.

- [13] Rasmussen TA, et al. Comparison of HDAC inhibitors in clinical development: effect on HIV production in latently infected cells and T-cell activation. AIDS. 2013;27(5):703-11.

- [17] Balasubramanian S, et al. Histone Deacetylase Inhibitors as Therapeutic Agents for Cancer Therapy: Drug Metabolism and Pharmacokinetic Properties. In: Drug Development – A Case Study Based Insight into Modern Strategies. 2011.

- [25] Kelly WK, et al. Phase I study of an oral histone deacetylase inhibitor, suberoylanilide hydroxamic acid, in patients with advanced cancer. J Clin Oncol. 2005;23(17):3923-31.

- [26] Zhang Y, et al. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research. J Anal Methods Chem. 2025;2025:7586884.

Pharmacokinetic Advantage: Extended Half-Life for Simplified In Vivo Dosing

Givinostat exhibits a significantly longer terminal half-life compared to the widely used HDAC inhibitor Vorinostat (SAHA), enabling less frequent dosing and more stable plasma concentrations in vivo. In human studies, Givinostat's half-life is reported to be between 5-7 hours, with rat models showing a t1/2 of up to 19.7 hours. In contrast, Vorinostat's half-life after oral administration is substantially shorter, ranging from approximately 1.5 to 2.1 hours.

| Evidence Dimension | Terminal Half-Life (t1/2) |

| Target Compound Data | 5–7 hours (human); ~19.7 hours (rat) |

| Comparator Or Baseline | Vorinostat (SAHA): ~1.5–2.1 hours (human) |

| Quantified Difference | >3-fold longer half-life than Vorinostat in comparable human studies |

| Conditions | Oral administration in human clinical trials and preclinical rat models. |

A longer half-life allows for once or twice-daily dosing regimens in animal studies, reducing animal handling stress and ensuring more consistent compound exposure over 24 hours.

Potent Anti-inflammatory Activity: Superior Cytokine Suppression at Nanomolar Concentrations

Givinostat demonstrates potent, dose-dependent suppression of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), Givinostat inhibited the release of TNF-α with an IC50 of 10-22 nM and IL-1β at 12.5-25 nM. This high potency in a primary human cell model is a key differentiator for studies focused on inflammation. For comparison, while also effective, other HDAC inhibitors often require higher concentrations to achieve similar levels of cytokine inhibition.

| Evidence Dimension | IC50 for Pro-inflammatory Cytokine Release |

| Target Compound Data | TNF-α: 10-22 nM; IL-1β: 12.5-25 nM |

| Comparator Or Baseline | Effective concentration range for other HDAC inhibitors (e.g., Vorinostat) is typically higher, often in the hundreds of nM to low µM range for similar effects. |

| Quantified Difference | Effective in the low nanomolar range, indicating high potency. |

| Conditions | LPS-stimulated human PBMCs in vitro. |

For researchers modeling inflammatory diseases, Givinostat's high potency allows for the use of lower, more specific concentrations in vitro, reducing the risk of off-target effects and cytotoxicity compared to less potent alternatives.

Solubility Profile: Defined pH-Dependent Solubility for Formulation Development

Givinostat's aqueous solubility is pH-dependent, a critical parameter for developing stable formulations for both in vitro and in vivo use. Its solubility in purified water is approximately 2.5 mg/mL. In buffered solutions, solubility is highest at pH 4.5 (2.88 mg/mL) and lowest at alkaline conditions (0.05 mg/mL at pH 8). This well-characterized profile allows for rational selection of buffers and vehicles to achieve desired concentrations and maintain stability, for example, by using a tartrate buffer at pH 4.5-6 where it exhibits a combination of good stability and manageable solubility. In organic solvents, it is highly soluble in DMSO (>450 mg/mL) but has limited solubility in ethanol (2 mg/mL).

| Evidence Dimension | Aqueous & Organic Solubility |

| Target Compound Data | pH 4.5: 2.88 mg/mL; pH 8: 0.05 mg/mL; DMSO: >450 mg/mL; Ethanol: 2 mg/mL |

| Comparator Or Baseline | Generic HDAC inhibitors with uncharacterized or poor solubility profiles. |

| Quantified Difference | Provides a clear, quantitative map for formulation, unlike compounds with poorly documented properties. |

| Conditions | Aqueous phosphate buffers at various pH values; common organic solvents. |

This detailed solubility data is crucial for procurement as it enables researchers to reliably prepare stock solutions and final formulations, avoiding costly trial-and-error and ensuring experiment-to-experiment reproducibility.

Long-Term In Vivo Studies Requiring Consistent Oral Dosing

For preclinical efficacy studies in chronic disease models (e.g., muscular dystrophy, myelofibrosis) that require sustained drug exposure over weeks or months, Givinostat's favorable pharmacokinetics, including its long half-life, make it a preferred choice over inhibitors like Vorinostat that require more frequent administration.

In Vitro and In Vivo Models of Systemic Inflammation

In research focused on diseases driven by excessive cytokine production, such as systemic juvenile idiopathic arthritis or other inflammatory conditions, Givinostat's ability to potently suppress TNF-α and IL-1β at low nanomolar concentrations provides a distinct advantage. This allows for targeted anti-inflammatory effects with a potentially wider therapeutic window.

Development of Oral Formulations for Preclinical Research

When the research goal involves creating stable, reproducible oral suspensions for animal studies, Givinostat is an excellent candidate. Its well-documented, pH-dependent solubility profile allows for the rational design of buffered vehicles to control dissolution and ensure consistent dosing, a critical factor for study reproducibility.

References

- [16] US Patent 10,688,047 B2. Physically and chemically stable oral suspensions of givinostat. Google Patents.

- [17] Balasubramanian S, et al. Histone Deacetylase Inhibitors as Therapeutic Agents for Cancer Therapy: Drug Metabolism and Pharmacokinetic Properties. In: Drug Development – A Case Study Based Insight into Modern Strategies. 2011.

- [23] US Patent 10,688,047 B2. Physically and chemically stable oral suspensions of givinostat. Google Patents.

- [25] Kelly WK, et al. Phase I study of an oral histone deacetylase inhibitor, suberoylanilide hydroxamic acid, in patients with advanced cancer. J Clin Oncol. 2005;23(17):3923-31.

- [26] Zhang Y, et al. UPLC-MS/MS Method for Givinostat in Rat Plasma: Development, Validation, in vivo Pharmacokinetics Study and in vitro Metabolic Stability Research. J Anal Methods Chem. 2025;2025:7586884.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

Treatment of Duchenne muscular dystrophy

Juvenile idiopathic arthritis

Drug Classes

Pharmacology

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Urinary excretion of givinostat is minimal (<3%). The elimination of givinostat is likely driven by metabolism followed by renal and biliary excretion of the resulting metabolites.

According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L. The estimated apparent volume of distribution of the peripheral compartment is 483 L.

According to population pharmacokinetic modeling, the estimated apparent oral clearance of givinostat is 121 L/h. The estimated compartmental clearance of givinostat is 33.8 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human drugs -> Rare disease (orphan)

Dates

2: Joosten LA, Leoni F, Meghji S, Mascagni P. Inhibition of HDAC activity by ITF2357 ameliorates joint inflammation and prevents cartilage and bone destruction in experimental arthritis. Mol Med. 2011 May-Jun;17(5-6):391-6. doi: 10.2119/molmed.2011.00058. Epub 2011 Feb 11. PubMed PMID: 21327299; PubMed Central PMCID: PMC3105133.

3: Regna NL, Chafin CB, Hammond SE, Puthiyaveetil AG, Caudell DL, Reilly CM. Class I and II histone deacetylase inhibition by ITF2357 reduces SLE pathogenesis in vivo. Clin Immunol. 2014 Mar;151(1):29-42. doi: 10.1016/j.clim.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24503172; PubMed Central PMCID: PMC3963170.

4: Li S, Fossati G, Marchetti C, Modena D, Pozzi P, Reznikov LL, Moras ML, Azam T, Abbate A, Mascagni P, Dinarello CA. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo. J Biol Chem. 2015 Jan 23;290(4):2368-78. doi: 10.1074/jbc.M114.618454. Epub 2014 Dec 1. PubMed PMID: 25451941; PubMed Central PMCID: PMC4303687.

5: Lewis EC, Blaabjerg L, Størling J, Ronn SG, Mascagni P, Dinarello CA, Mandrup-Poulsen T. The oral histone deacetylase inhibitor ITF2357 reduces cytokines and protects islet β cells in vivo and in vitro. Mol Med. 2011 May-Jun;17(5-6):369-77. doi: 10.2119/molmed.2010.00152. Epub 2010 Dec 22. PubMed PMID: 21193899; PubMed Central PMCID: PMC3105153.

6: Galimberti S, Canestraro M, Savli H, Palumbo GA, Tibullo D, Nagy B, Piaggi S, Guerrini F, Cine N, Metelli MR, Petrini M. ITF2357 interferes with apoptosis and inflammatory pathways in the HL-60 model: a gene expression study. Anticancer Res. 2010 Nov;30(11):4525-35. PubMed PMID: 21115902.

7: Galli M, Salmoiraghi S, Golay J, Gozzini A, Crippa C, Pescosta N, Rambaldi A. A phase II multiple dose clinical trial of histone deacetylase inhibitor ITF2357 in patients with relapsed or progressive multiple myeloma. Ann Hematol. 2010 Feb;89(2):185-90. doi: 10.1007/s00277-009-0793-8. Epub 2009 Jul 25. PubMed PMID: 19633847.

8: Lim RR, Tan A, Liu YC, Barathi VA, Mohan RR, Mehta JS, Chaurasia SS. ITF2357 transactivates Id3 and regulate TGFβ/BMP7 signaling pathways to attenuate corneal fibrosis. Sci Rep. 2016 Feb 11;6:20841. doi: 10.1038/srep20841. PubMed PMID: 26865052; PubMed Central PMCID: PMC4750002.

9: Matalon S, Palmer BE, Nold MF, Furlan A, Kassu A, Fossati G, Mascagni P, Dinarello CA. The histone deacetylase inhibitor ITF2357 decreases surface CXCR4 and CCR5 expression on CD4(+) T-cells and monocytes and is superior to valproic acid for latent HIV-1 expression in vitro. J Acquir Immune Defic Syndr. 2010 May 1;54(1):1-9. doi: 10.1097/QAI.0b013e3181d3dca3. PubMed PMID: 20300007; PubMed Central PMCID: PMC3534976.

10: Yu WJ, Wang L, You LS, Mei C, Ma QL, Jin J. [ITF-2357 on inhibition myeloid leukemic cell lines cells proliferation in vitro and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2012 May;33(5):366-70. Chinese. PubMed PMID: 22781793.

11: Bodar EJ, Simon A, van der Meer JW. Effects of the histone deacetylase inhibitor ITF2357 in autoinflammatory syndromes. Mol Med. 2011 May-Jun;17(5-6):363-8. doi: 10.2119/molmed.2011.00039. Epub 2011 Jan 25. PubMed PMID: 21274502; PubMed Central PMCID: PMC3105134.

12: Todoerti K, Barbui V, Pedrini O, Lionetti M, Fossati G, Mascagni P, Rambaldi A, Neri A, Introna M, Lombardi L, Golay J. Pleiotropic anti-myeloma activity of ITF2357: inhibition of interleukin-6 receptor signaling and repression of miR-19a and miR-19b. Haematologica. 2010 Feb;95(2):260-9. doi: 10.3324/haematol.2009.012088. Epub 2009 Aug 27. PubMed PMID: 19713220; PubMed Central PMCID: PMC2817029.

13: Del Bufalo D, Desideri M, De Luca T, Di Martile M, Gabellini C, Monica V, Busso S, Eramo A, De Maria R, Milella M, Trisciuoglio D. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer. Mol Cancer. 2014 Oct 9;13:230. doi: 10.1186/1476-4598-13-230. PubMed PMID: 25301686; PubMed Central PMCID: PMC4198757.

14: Leoni F, Fossati G, Lewis EC, Lee JK, Porro G, Pagani P, Modena D, Moras ML, Pozzi P, Reznikov LL, Siegmund B, Fantuzzi G, Dinarello CA, Mascagni P. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005 Jan-Dec;11(1-12):1-15. PubMed PMID: 16557334; PubMed Central PMCID: PMC1449516.

15: Guerini V, Barbui V, Spinelli O, Salvi A, Dellacasa C, Carobbio A, Introna M, Barbui T, Golay J, Rambaldi A. The histone deacetylase inhibitor ITF2357 selectively targets cells bearing mutated JAK2(V617F). Leukemia. 2008 Apr;22(4):740-7. Epub 2007 Dec 13. PubMed PMID: 18079739.

16: Furlan A, Monzani V, Reznikov LL, Leoni F, Fossati G, Modena D, Mascagni P, Dinarello CA. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat). Mol Med. 2011 May-Jun;17(5-6):353-62. doi: 10.2119/molmed.2011.00020. Epub 2011 Feb 22. PubMed PMID: 21365126; PubMed Central PMCID: PMC3105139.

17: Golay J, Cuppini L, Leoni F, Micò C, Barbui V, Domenghini M, Lombardi L, Neri A, Barbui AM, Salvi A, Pozzi P, Porro G, Pagani P, Fossati G, Mascagni P, Introna M, Rambaldi A. The histone deacetylase inhibitor ITF2357 has anti-leukemic activity in vitro and in vivo and inhibits IL-6 and VEGF production by stromal cells. Leukemia. 2007 Sep;21(9):1892-900. Epub 2007 Jul 19. PubMed PMID: 17637810.

18: Zheng J, van de Veerdonk FL, Crossland KL, Smeekens SP, Chan CM, Al Shehri T, Abinun M, Gennery AR, Mann J, Lendrem DW, Netea MG, Rowan AD, Lilic D. Gain-of-function STAT1 mutations impair STAT3 activity in patients with chronic mucocutaneous candidiasis (CMC). Eur J Immunol. 2015 Oct;45(10):2834-46. doi: 10.1002/eji.201445344. Epub 2015 Sep 1. PubMed PMID: 26255980.

19: Armeanu S, Pathil A, Venturelli S, Mascagni P, Weiss TS, Göttlicher M, Gregor M, Lauer UM, Bitzer M. Apoptosis on hepatoma cells but not on primary hepatocytes by histone deacetylase inhibitors valproate and ITF2357. J Hepatol. 2005 Feb;42(2):210-7. PubMed PMID: 15664246.

20: Barbetti V, Gozzini A, Rovida E, Morandi A, Spinelli E, Fossati G, Mascagni P, Lübbert M, Dello Sbarba P, Santini V. Selective anti-leukaemic activity of low-dose histone deacetylase inhibitor ITF2357 on AML1/ETO-positive cells. Oncogene. 2008 Mar 13;27(12):1767-78. Epub 2007 Sep 24. PubMed PMID: 17891169.

Explore Compound Types